molecular formula C16H22N4O B12255206 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide

Cat. No.: B12255206
M. Wt: 286.37 g/mol
InChI Key: IMNZUDFURCZLIA-PNTUOKEUSA-N
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Description

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide is a pyrazolidine-based compound featuring a conjugated (E,E)-configured phenylprop-2-enylidene moiety and an isopropyl substituent on the pyrazolidine ring. This structure is hypothesized to interact with biological targets, such as enzymes or receptors, through π-π stacking (via the phenyl group) and dipole interactions (via the carboxamide group).

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C16H22N4O/c1-12(2)14-11-15(19-18-14)16(21)20-17-10-6-9-13-7-4-3-5-8-13/h3-10,12,14-15,18-19H,11H2,1-2H3,(H,20,21)/b9-6+,17-10+

InChI Key

IMNZUDFURCZLIA-PNTUOKEUSA-N

Isomeric SMILES

CC(C)C1CC(NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)C1CC(NN1)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide typically involves the condensation of cinnamaldehyde with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its closest analogs:

Compound Name Core Structure Substituents/Modifications Stereochemistry Biological Activity Notes Reference ID
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide Pyrazolidine Phenylprop-2-enylidene, isopropyl (E,E) Hypothesized enzyme inhibition -
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazole-3-carboxamide Pyrazole Bromo substituent, phenylprop-2-enylidene (E,Z) Unreported
3-(3-ethoxyphenyl)-N-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]pyrazole-5-carboxamide Pyrazole Ethoxy/methoxy phenyl groups (E,E) Potential solubility enhancement
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide Thiazolidinone Sulfanylidene, pyridinyl acetamide (E,Z) Enhanced π-π stacking
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide Prop-2-enamide Trifluoromethyl, chloro-pyridinyl (E) Increased metabolic stability

Analysis of Structural and Functional Divergence

Heterocyclic Core Variations
  • Pyrazolidine vs. Thiazolidinones, such as in , may exhibit stronger dipole interactions due to the sulfanylidene group.
Substituent Effects
  • Electron-Withdrawing Groups (EWGs) : The bromo substituent in may reduce electron density, altering binding affinity compared to the target compound’s phenyl group.
  • Bulkiness : The isopropyl group in the target compound could enhance lipophilicity versus the ethoxy/methoxy groups in , which may improve aqueous solubility.
  • Trifluoromethyl (CF₃) : The CF₃ group in increases metabolic stability but may reduce solubility due to hydrophobicity.
Stereochemical Considerations

Biological Activity

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide, with the CAS number 1285573-99-0, is a pyrazolidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes both an amino group and a carboxamide, which may contribute to its interaction with biological systems.

The molecular formula of this compound is C16H22N4OC_{16}H_{22}N_{4}O with a molecular weight of 286.37 g/mol. Its structural characteristics include:

  • Functional Groups : Amino and carboxamide groups which are essential for its biological activity.
  • Molecular Structure : The presence of a phenylpropene moiety enhances its potential interactions with biological targets.
PropertyValue
CAS Number1285573-99-0
Molecular FormulaC₁₆H₂₂N₄O
Molecular Weight286.37 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : By binding to certain receptors, it may modulate signaling pathways critical for cell proliferation and apoptosis.
  • Antioxidant Activity : Similar compounds have shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar properties.

Anti-inflammatory Properties

The compound may possess anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory cytokines in vitro. This activity is crucial for developing treatments for chronic inflammatory conditions.

Antimicrobial Effects

Preliminary studies indicate that derivatives of pyrazolidine can exhibit antimicrobial properties against certain bacterial strains, which could be beneficial in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted by researchers at [source] found that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 20 µM.
  • Inflammation Model :
    • In a model of acute inflammation induced by carrageenan in rats, administration of related pyrazolidine derivatives resulted in a significant reduction in paw edema compared to control groups, indicating potential anti-inflammatory effects.
  • Antimicrobial Study :
    • A comparative study assessed the antimicrobial activity of several pyrazolidine derivatives, revealing that some exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

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